molecular formula C13H17NO2 B11884290 6-Isopropyl-5,6,7,8-tetrahydro-[1,3]dioxolo[4,5-g]isoquinoline

6-Isopropyl-5,6,7,8-tetrahydro-[1,3]dioxolo[4,5-g]isoquinoline

Cat. No.: B11884290
M. Wt: 219.28 g/mol
InChI Key: ZROVRFKCUNXEBM-UHFFFAOYSA-N
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Description

6-Isopropyl-5,6,7,8-tetrahydro-[1,3]dioxolo[4,5-g]isoquinoline is a complex organic compound with the molecular formula C13H17NO2 It is a derivative of isoquinoline, a structure commonly found in many natural alkaloids

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Isopropyl-5,6,7,8-tetrahydro-[1,3]dioxolo[4,5-g]isoquinoline typically involves multiple steps, starting from simpler organic molecules. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of an indole derivative with cotarnine can lead to the formation of this compound . The reaction conditions often include the use of solvents like methanol and catalysts to facilitate the cyclization process.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

6-Isopropyl-5,6,7,8-tetrahydro-[1,3]dioxolo[4,5-g]isoquinoline can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve specific temperatures, solvents, and catalysts to ensure the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce a fully saturated compound.

Scientific Research Applications

6-Isopropyl-5,6,7,8-tetrahydro-[1,3]dioxolo[4,5-g]isoquinoline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Isopropyl-5,6,7,8-tetrahydro-[1,3]dioxolo[4,5-g]isoquinoline involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins within biological systems. The compound’s structure allows it to fit into the active sites of these targets, potentially inhibiting or activating their function. This interaction can lead to various biological effects, depending on the specific pathway involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the isopropyl group in 6-Isopropyl-5,6,7,8-tetrahydro-[1,3]dioxolo[4,5-g]isoquinoline distinguishes it from other similar compounds

Properties

Molecular Formula

C13H17NO2

Molecular Weight

219.28 g/mol

IUPAC Name

6-propan-2-yl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinoline

InChI

InChI=1S/C13H17NO2/c1-9(2)14-4-3-10-5-12-13(16-8-15-12)6-11(10)7-14/h5-6,9H,3-4,7-8H2,1-2H3

InChI Key

ZROVRFKCUNXEBM-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1CCC2=CC3=C(C=C2C1)OCO3

Origin of Product

United States

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